molecular formula C13H9F2NO3 B1443020 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene CAS No. 868735-81-3

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene

Cat. No.: B1443020
CAS No.: 868735-81-3
M. Wt: 265.21 g/mol
InChI Key: CEPXFJNTZQMVSD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene is an organic compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a nitro group attached to a benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzyloxy group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These interactions are crucial in modulating the activity of enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, the difluoro groups enhance the compound’s stability and resistance to metabolic degradation .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell surface receptors can trigger downstream signaling cascades, impacting cell proliferation, differentiation, and apoptosis . Furthermore, its ability to generate reactive oxygen species (ROS) can induce oxidative stress, affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific active sites on enzymes, either inhibiting or activating their function. For instance, it can inhibit the activity of monoamine oxidase (MAO) by forming a covalent bond with the enzyme’s active site, leading to increased levels of neurotransmitters . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with DNA, causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dose range elicits a maximal response, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate for excretion . The compound’s interaction with metabolic enzymes can affect metabolic flux, leading to changes in the levels of key metabolites involved in energy production and detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, modulating its activity and function.

Preparation Methods

The synthesis of 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Benzyloxylation: The benzyloxy group is introduced through a reaction with benzyl alcohol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene can be compared with other similar compounds such as:

    1-(Benzyloxy)-2,3-difluoro-4-chlorobenzene: This compound has a chlorine atom instead of a nitro group, resulting in different chemical reactivity and applications.

    1-(Benzyloxy)-2,3-difluoro-4-methylbenzene: The presence of a methyl group instead of a nitro group affects the compound’s physical and chemical properties.

    1-(Benzyloxy)-2,3-difluoro-4-hydroxybenzene: The hydroxy group introduces different hydrogen bonding interactions and reactivity compared to the nitro group.

Properties

IUPAC Name

2,3-difluoro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-12-10(16(17)18)6-7-11(13(12)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXFJNTZQMVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,2,3-Trifluoro-4-nitrobenzene (30 g, 0.17 mol), benzyl alcohol (18.4 g, 0.17 mol) and K2CO3 (35 g, 0.25 mol) were combined in DMF (300 mL) and were stirred at RT for 8 h. Water (300 mL) was added, and the mixture was extracted with EtOAc (3×500 mL). The combined organic layers were washed with brine, dried (MgSO4), concentrated in vacuo and purified by column chromatography on silica gel to give 1-benzyloxy-2,3-difluoro-4-nitrobenzene (16 g, 36% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.06 (m, 1H), 7.49-7.30 (m, 6H), 5.37 (s, 2H).
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30 g
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35 g
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300 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1,2,3-trifluoro-4-nitrobenzene (5.0 g) and benzyl alcohol (2.92 ml) in N,N-dimethylformamide (20 ml) was added potassium carbonate (5.85 g), followed by stirring at room temperature for 62 hr and 45 min. To the reaction mixture was added water (80 ml) at 0° C., followed by stirring at 4° C. for 28 hr. The precipitated crystals were collected by filtration and washed with water. These crystals were dried under reduced pressure to provide the titled compound as pale yellow crystals (6.54 g) which was a mixture of 2-(benzyloxy)-3,4-difluoro-1-nitrobenzene.
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5 g
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2.92 mL
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5.85 g
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20 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.